molecular formula C14H10Br2N2O B13089075 2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone

2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone

Cat. No.: B13089075
M. Wt: 382.05 g/mol
InChI Key: QWAIDHUVNWGWNK-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone has been studied for its potential therapeutic effects, particularly as an anti-cancer agent. The compound's hydrazone functionality is known to exhibit biological activity, making it a subject of interest in drug development.

Case Study: Anti-Cancer Activity
Research indicates that derivatives of hydrazones can demonstrate significant anti-proliferative effects against various cancer cell lines. For instance, compounds similar to 2-bromo derivatives have shown promising results against colon (HT29), lung (A549), and cervical (HeLa) cancer cells, suggesting a potential pathway for developing new anticancer therapies .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituents facilitate nucleophilic substitution reactions, which are crucial in constructing various pharmaceuticals and agrochemicals.

Table: Synthetic Routes Utilizing this compound

Reaction TypeProductReference
Nucleophilic SubstitutionVarious phenyl derivatives
Condensation ReactionsHydrazone derivatives
Coupling ReactionsBiologically active compounds

Materials Science

The compound's unique structural properties allow it to be explored in materials science, particularly in the development of novel polymers or as a component in organic light-emitting diodes (OLEDs). Its ability to form stable complexes can enhance the performance of materials used in electronic applications.

Case Study: OLED Applications
Research into similar brominated compounds has shown that they can improve the efficiency and stability of OLEDs, indicating that this compound may have similar potential .

Mechanism of Action

The mechanism of action of 2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function and activity . The specific pathways involved depend on the biological context and the nature of the target proteins.

Comparison with Similar Compounds

2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its hydrazone moiety, which imparts specific reactivity and biological activity not found in the other compounds mentioned.

Biological Activity

2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone, also known by its CAS number 76458-91-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is C14H10Br2N2O. The structure features a hydrazone functional group, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thiazole derivatives showed that modifications in the phenyl ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine was essential for antimicrobial efficacy .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntimicrobial
Thiazole Derivative A93.7Antibacterial
Thiazole Derivative B46.9Antibacterial

Anticancer Activity

The anticancer potential of hydrazone derivatives has been widely studied. A related compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The structure-activity relationship (SAR) studies suggest that the substitution pattern on the phenyl rings plays a crucial role in enhancing cytotoxicity .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231TBD
Benzoylbenzophenone Thiosemicarbazone AnaloguesPC-3ML5
Isatin ThiosemicarbazonesK56210

The mechanism of action for compounds like this compound often involves interaction with cellular targets that lead to apoptosis in cancer cells. Studies have shown that such compounds can induce mitochondrial dysfunction and promote cell death through apoptotic pathways .

Case Studies

  • Thiosemicarbazones : A series of thiosemicarbazones were synthesized, showing varying degrees of cytotoxicity against K562 cells. The presence of specific substituents influenced their ability to induce apoptosis and cell death .
  • Hydrazone Derivatives : Research on hydrazone derivatives indicated that structural modifications could significantly impact their biological activities, with certain derivatives showing enhanced efficacy against resistant cancer cell lines .

Properties

Molecular Formula

C14H10Br2N2O

Molecular Weight

382.05 g/mol

IUPAC Name

(1Z)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide

InChI

InChI=1S/C14H10Br2N2O/c15-11-6-8-12(9-7-11)17-18-14(16)13(19)10-4-2-1-3-5-10/h1-9,17H/b18-14-

InChI Key

QWAIDHUVNWGWNK-JXAWBTAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)Br)/Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.